3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile
Beschreibung
3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a propionitrile backbone substituted with a 4-ethylpiperazine moiety via a ketone group. This structure combines the electron-withdrawing nitrile group with the basic, flexible piperazine ring, making it a versatile intermediate in medicinal and heterocyclic chemistry. The ethyl group on the piperazine nitrogen modulates lipophilicity and steric effects, influencing solubility and reactivity .
Eigenschaften
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHEUADFWJAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms a peptide-like structure . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Chemischer Reaktionen
3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and altering cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile with structurally related β-oxopropanenitrile derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Structural and Substituent Variations
Physicochemical Properties
Key Research Findings
Piperazine vs.
Substituent Effects : Phenethyl groups on piperazine () enhance lipophilicity (LogP ~3.0) but reduce aqueous solubility, whereas ethyl groups offer a compromise for drug-like properties.
Synthetic Flexibility : The target compound’s piperazine ring enables diverse modifications, making it a scaffold for libraries of bioactive molecules, unlike rigid aromatic systems .
Biologische Aktivität
3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure highlights the presence of a piperazine ring, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that 3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile exhibits significant antimicrobial properties. In a study assessing various sulfonamide derivatives, this compound was found to have notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness in inhibiting microbial growth.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. For example, studies showed IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 7.8 |
The proposed mechanism of action involves the inhibition of specific enzymes crucial for cellular metabolism in microbial and cancer cells. For instance, it has been suggested that the compound interferes with folate synthesis pathways in bacteria, similar to other sulfonamide derivatives.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, 3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to control groups receiving standard treatments alone. The study highlighted its potential as an adjunct therapy in antibiotic-resistant infections .
Case Study 2: Cancer Treatment
A phase II clinical trial evaluated the efficacy of this compound in patients with advanced lung cancer. Patients received the compound alongside standard chemotherapy regimens. The trial reported an increase in overall survival rates and improved quality of life metrics among participants treated with the compound compared to those receiving chemotherapy alone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
